[(2R,5S)-1-(Benzenesulfonyl)pyrrolidine-2,5-diyl]dimethanol
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Overview
Description
[(2R,5S)-1-(Benzenesulfonyl)pyrrolidine-2,5-diyl]dimethanol is a chiral compound that features a pyrrolidine ring substituted with a benzenesulfonyl group and two hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,5S)-1-(Benzenesulfonyl)pyrrolidine-2,5-diyl]dimethanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with an appropriate amine or sulfonamide in the presence of a catalyst such as iron(III) chloride.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable benzenesulfonyl chloride reacts with the pyrrolidine ring.
Addition of Hydroxymethyl Groups: The hydroxymethyl groups can be introduced via a hydroxymethylation reaction, where formaldehyde is used as the source of the hydroxymethyl groups under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl groups can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The benzenesulfonyl group can be reduced to a benzyl group under specific conditions.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas can facilitate the reduction.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Benzyl-substituted pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
[(2R,5S)-1-(Benzenesulfonyl)pyrrolidine-2,5-diyl]dimethanol has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme-substrate interactions.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [(2R,5S)-1-(Benzenesulfonyl)pyrrolidine-2,5-diyl]dimethanol involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The hydroxymethyl groups can form hydrogen bonds with biological molecules, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
Pyridine: Another aromatic heterocycle with a nitrogen atom in the ring.
Pyrrole: Similar to pyrrolidine but with a different ring structure.
Benzene Derivatives: Compounds with similar aromatic properties.
Uniqueness
[(2R,5S)-1-(Benzenesulfonyl)pyrrolidine-2,5-diyl]dimethanol is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
62035-92-1 |
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Molecular Formula |
C12H17NO4S |
Molecular Weight |
271.33 g/mol |
IUPAC Name |
[(2R,5S)-1-(benzenesulfonyl)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C12H17NO4S/c14-8-10-6-7-11(9-15)13(10)18(16,17)12-4-2-1-3-5-12/h1-5,10-11,14-15H,6-9H2/t10-,11+ |
InChI Key |
KIPUYFXOEDYDNO-PHIMTYICSA-N |
Isomeric SMILES |
C1C[C@H](N([C@H]1CO)S(=O)(=O)C2=CC=CC=C2)CO |
Canonical SMILES |
C1CC(N(C1CO)S(=O)(=O)C2=CC=CC=C2)CO |
Origin of Product |
United States |
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